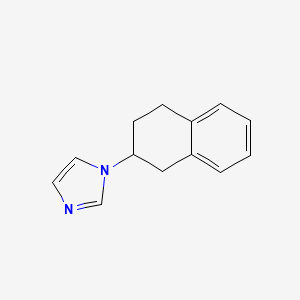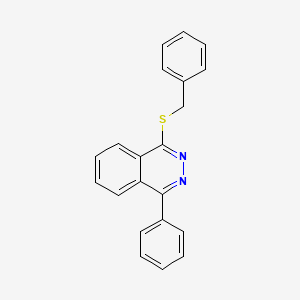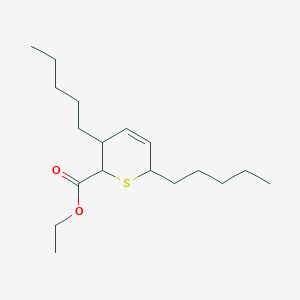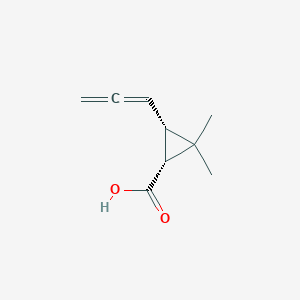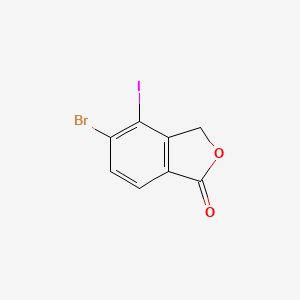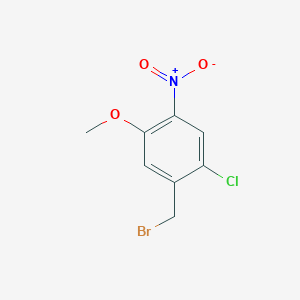![molecular formula C7H5ClN4O2 B8692653 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both amino and chloro substituents on the pyrazolo[1,5-a]pyrimidine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate aminopyrazole derivatives with chloro-substituted pyrimidine precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve overall yield .
化学反应分析
Types of Reactions
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, thiourea, and primary amines.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
作用机制
The mechanism of action of 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the amino and chloro substituents enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of amino and chloro groups on the pyrazolo[1,5-a]pyrimidine ring system enhances its potential as a versatile intermediate in synthetic chemistry and as a potent bioactive molecule in medicinal chemistry .
属性
分子式 |
C7H5ClN4O2 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC 名称 |
2-amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-1-10-6-4(7(13)14)5(9)11-12(6)2-3/h1-2H,(H2,9,11)(H,13,14) |
InChI 键 |
HTJFUIVQIDJTQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C(C(=NN21)N)C(=O)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

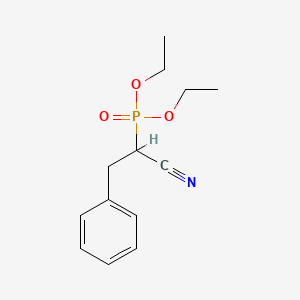
![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)
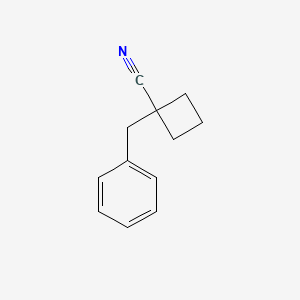
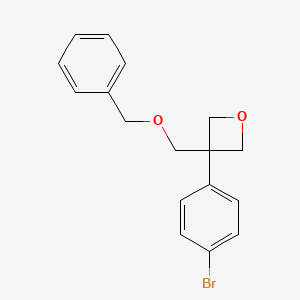
![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)
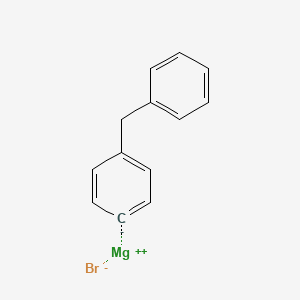
![5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8692610.png)
